

AZ9482: An In-depth Technical Guide

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Compound of Interest

Compound Name: AZ9482

Cat. No.: B605737

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Abstract

AZ9482 is a potent small molecule inhibitor targeting the Poly(ADP-ribose) polymerase (PARP) family of enzymes. Specifically, it demonstrates high affinity for PARP1 and PARP2, and also inhibits PARP6 at sub-micromolar concentrations. This inhibition disrupts cellular DNA damage repair mechanisms and has been shown to induce a multipolar spindle (MPS) phenotype in cancer cells, leading to mitotic catastrophe and cell death. This document provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for **AZ9482**.

Chemical Properties

AZ9482 is a synthetic compound belonging to the phthalazinone class of PARP inhibitors. Its core structure is designed to mimic the nicotinamide adenine dinucleotide (NAD⁺) cofactor, which is essential for the catalytic activity of PARP enzymes.^[1]

Property	Value	Reference
Chemical Name	2-[4-[3-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]benzoyl]-1-piperazinyl]-3-pyridinecarbonitrile	[2]
Molecular Formula	C ₂₆ H ₂₂ N ₆ O ₂	[2][3]
Molecular Weight	450.5 g/mol	[2][3]
CAS Number	1825345-33-2	[2][4]
Appearance	White to yellow solid	[4]
Solubility	DMSO: 125 mg/mL (277.48 mM) (with ultrasonic)	[4]
DMF: 0.25 mg/mL	[2]	
SMILES	<chem>O=C1NN=C(C2=CC=CC=C21)CC3=CC=CC(C(N4CCN(CC4)C5=NC=CC=C5C#N)=O)=C3</chem>	[4]
InChI	InChI=1S/C26H22N6O2/c27-17-20-7-4-10-28-24(20)31-11-13-32(14-12-31)26(34)19-6-3-5-18(15-19)16-23-21-8-1-2-9-22(21)25(33)30-29-23/h1-10,15H,11-14,16H2,(H,30,33)	[2]

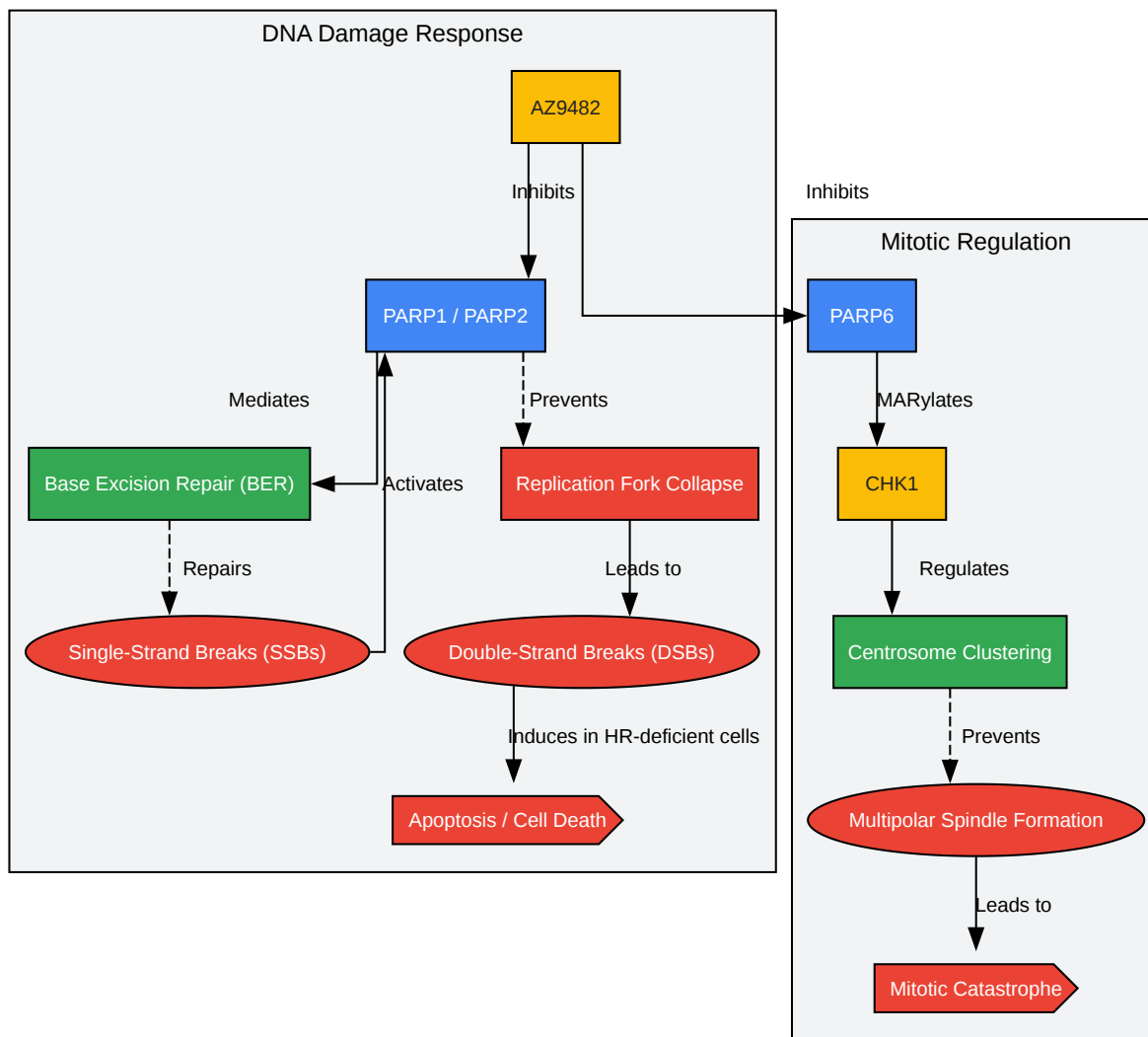
Mechanism of Action and Signaling Pathway

AZ9482 functions as a competitive inhibitor at the NAD⁺ binding site of PARP enzymes, primarily PARP1, PARP2, and PARP6.[3][5] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6] Inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can stall and collapse replication forks during DNA replication, resulting in the formation of cytotoxic double-strand breaks (DSBs).[6][7]

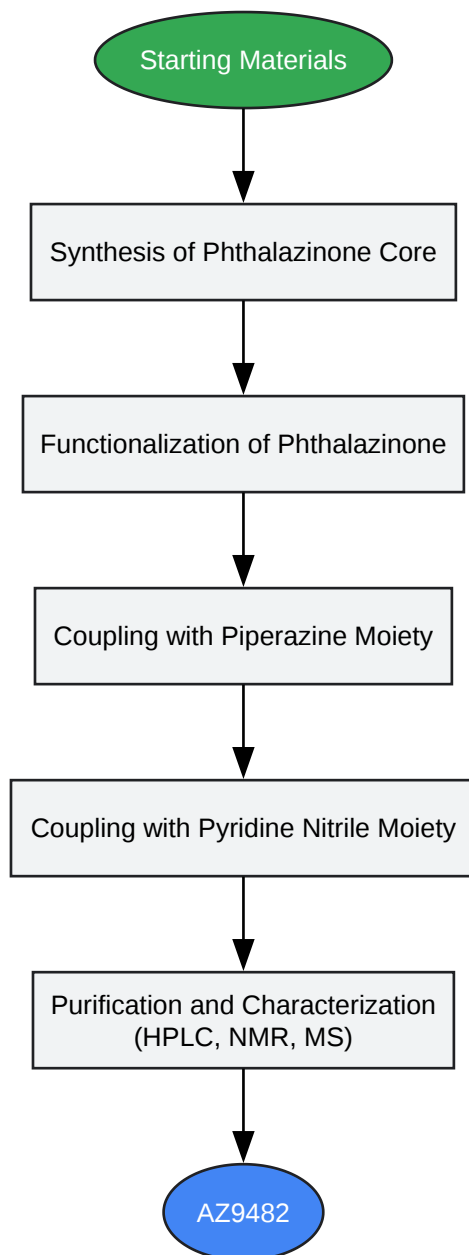
In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to a synthetic lethal phenotype and cell death.[6]

Furthermore, the inhibition of PARP6 by **AZ9482** is linked to the induction of a multipolar spindle (MPS) phenotype.[8] PARP6 is involved in the mono-ADP-ribosylation (MARylation) of downstream substrates, including Checkpoint Kinase 1 (CHK1), which plays a role in mitotic spindle formation.[3][8] Inhibition of PARP6 is proposed to prevent CHK1 MARylation, leading to CHK1 hyperphosphorylation, centrosome declustering, and ultimately, the formation of multipolar spindles and cell cycle dysregulation.[2][3]

Mechanism of Action of AZ9482



General Synthesis Workflow for Phthalazinone PARP Inhibitors



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- To cite this document: BenchChem. [AZ9482: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605737#az9482-chemical-properties]

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